molecular formula C9H9NO4S B081402 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 14598-79-9

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No. B081402
CAS RN: 14598-79-9
M. Wt: 227.24 g/mol
InChI Key: PCNJVLDJOAENLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (BMDO) is a synthetic compound that has been widely studied for its potential applications in various fields of science. BMDO is a heterocyclic compound that contains a benzothiazine ring and a sulfone group. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide induces apoptosis in cancer cells by activating the caspase pathway. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition leads to a reduction in inflammation and immune response.

Advantages And Limitations For Lab Experiments

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. It is also relatively inexpensive compared to other anti-tumor and anti-inflammatory drugs. However, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.

Future Directions

There are several future directions for the study of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its mechanism of action and efficacy in vivo. Finally, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can be synthesized by reacting 2-aminophenol with 2-chlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a mild oxidant such as hydrogen peroxide to yield 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. This method has been reported to yield high purity and good yields of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide.

Scientific Research Applications

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.

properties

CAS RN

14598-79-9

Product Name

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

4-hydroxy-6-methyl-1,1-dioxo-1λ6,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NO4S/c1-6-2-3-8-7(4-6)10(12)9(11)5-15(8,13)14/h2-4,12H,5H2,1H3

InChI Key

PCNJVLDJOAENLA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O

synonyms

4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Origin of Product

United States

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